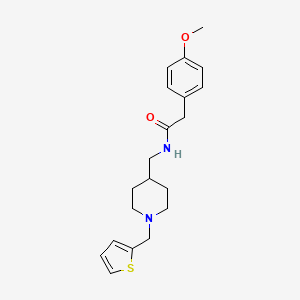

2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-24-18-6-4-16(5-7-18)13-20(23)21-14-17-8-10-22(11-9-17)15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTKINPQXZGKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

Formation of the methoxyphenyl intermediate:

Formation of the thiophen-2-ylmethyl intermediate:

Formation of the piperidin-4-ylmethyl intermediate:

Coupling of intermediates: The final step involves coupling the methoxyphenyl, thiophen-2-ylmethyl, and piperidin-4-ylmethyl intermediates through a series of reactions, such as amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

Reduction: The compound can be reduced to form various reduction products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of biological pathways and interactions.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substitution Effects

The compound’s uniqueness lies in its thiophene-containing piperidine substitution. Key comparisons with structurally related acetamides are outlined below:

Key Structural Insights :

- Thiophene vs. Benzene Rings : The thiophen-2-ylmethyl group in the target compound may offer distinct electronic and steric properties compared to benzyl or phenyl substituents (e.g., in AC-90179 ). Sulfur’s polarizability could facilitate interactions with cysteine-rich receptor domains.

- Piperidine Core Variations : Modifications at the piperidine 1-position (e.g., thiophen-2-ylmethyl vs. 4-methylbenzyl in AC-90179) significantly impact receptor selectivity and metabolic stability .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

AC-90179, a close analog, demonstrates 5-HT2A inverse agonism with negligible affinity for D2 or H1 receptors, reducing side effects like extrapyramidal symptoms . The target compound’s thiophene substitution might similarly enhance 5-HT2A selectivity but requires empirical validation.

Acetylcholinesterase (AChE) Inhibition

Compound 23 from (N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide) exhibits potent AChE inhibition (IC50 = 0.01 µM), suggesting that piperidine-acetamide hybrids are viable scaffolds for Alzheimer’s drug development . The target compound’s thiophene moiety could modulate AChE binding kinetics, though this remains untested.

Opioid Receptor Interactions

4-Anilidopiperidine derivatives in with hydroxyl or amine substitutions show enhanced µ-opioid receptor binding. The target compound’s lack of polar groups at the 5-position (unlike tetrahydronaphthalene-based analogs) may reduce opioid activity but improve CNS penetration .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

2-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, identified by its CAS number 953141-44-1, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews its biological activity, synthesizing data from diverse sources.

- Molecular Formula : CHNOS

- Molecular Weight : 408.6 g/mol

- Structure : The compound features a piperidine ring connected to a thiophenyl methyl group and a methoxyphenyl moiety, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties, particularly in the context of Alzheimer’s disease. Similar derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in neurotransmitter breakdown:

- Enzyme Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit AChE and BuChE, suggesting potential as cognitive enhancers or neuroprotective agents .

Case Studies

- Study on Piperidine Derivatives : A comprehensive review on piperidine derivatives indicated that structural modifications could enhance biological activity, particularly in anticancer and neuroprotective applications .

- Mechanistic Insights : Research has shown that the introduction of specific functional groups can lead to conformational changes that enhance binding affinity to target proteins, thus improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiophene scaffold. For example:

Piperidine-thiophene coupling : React 4-piperidinemethylamine with thiophen-2-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine intermediate.

Acetamide formation : Couple the intermediate with 2-(4-methoxyphenyl)acetic acid using EDCl/HOBt or similar coupling agents in DCM.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

- Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to verify methoxy (δ ~3.7 ppm), thiophene (δ ~6.8–7.4 ppm), and piperidine protons (δ ~2.1–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve structural ambiguities (e.g., piperidine chair conformation, thiophene orientation) using single-crystal data .

Q. What are the solubility and stability profiles under different conditions?

- Solubility : Test in DMSO (typical stock solution), ethanol, and aqueous buffers (pH 2–9). For example, similar acetamides show >60 µg/mL solubility in DMSO .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors based on structural analogs ).

- QSAR Modeling : Train models on analogs (e.g., PubChem CID 1358671-70-1) to predict logP, BBB permeability, and IC₅₀ values .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize hydrogen bonding with active sites .

Q. What strategies address discrepancies in biological activity data across different studies?

- Experimental Design :

- Assay Standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., known receptor antagonists).

- Data Normalization : Report activity as % inhibition relative to positive/negative controls.

- Meta-analysis : Compare IC₅₀ values from fluorescence-based vs. radioligand binding assays to identify assay-specific biases .

Q. How to optimize the pharmacokinetic profile of this compound?

- Strategies :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfone moieties at the piperidine nitrogen) or formulate as nanocrystals .

- Metabolic Stability : Test in liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiophene oxidation). Block vulnerable sites with fluorine substitutions .

Q. What in vitro models are suitable for initial neuropharmacological evaluation?

- Models :

- Receptor Binding Assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using transfected HEK293 cells .

- Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (FLIPR assays).

- Toxicity Profiling : Use primary neuronal cultures to assess neuroprotective/neurotoxic effects at 1–100 µM .

Q. How to resolve structural ambiguities using crystallographic data?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.